3-(2-Fluorophenyl)pentanedioic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Fluorophenyl)pentanedioic acid, such as pinacol boronic esters, has been reported. Protodeboronation of these esters is a key step in their synthesis . The protodeboronation process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis

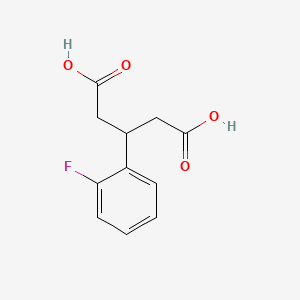

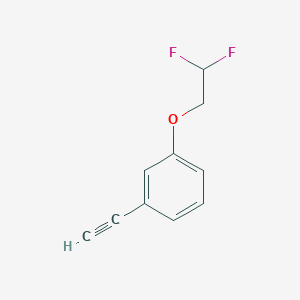

The molecular structure of 3-(2-Fluorophenyl)pentanedioic acid consists of a phenyl ring with a fluorine atom at the second position, attached to a pentanedioic acid group. The molecular weight of this compound is 226.2 g/mol.Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, which are similar to 3-(2-Fluorophenyl)pentanedioic acid, has been studied. This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

3-(2-Fluorophenyl)pentanedioic acid: is a valuable intermediate in organic synthesis. It can be used to create complex molecules with potential pharmacological activities. Its structure allows for the introduction of fluorine atoms into target molecules, which can significantly alter the biological activity and metabolic stability of pharmaceuticals .

Development of Enzyme Inhibitors

The fluorinated phenyl group in this compound can interact with the active sites of enzymes, potentially leading to the development of new enzyme inhibitors. These inhibitors can be used to treat various diseases by regulating enzymatic activity within the body .

Controlled Drug Delivery Systems

The acid moiety of 3-(2-Fluorophenyl)pentanedioic acid can be utilized to form ester linkages with drug molecules, creating prodrugs that can be activated in specific physiological conditions. This property is particularly useful in designing controlled release formulations .

Neutron Capture Therapy

Boron neutron capture therapy (BNCT) is a type of radiation therapy used to treat cancer. Compounds like 3-(2-Fluorophenyl)pentanedioic acid can be used as boron carriers, which, after accumulating in cancer cells, can be irradiated with neutrons to produce cytotoxic particles that destroy the tumor .

Saccharide Sensing

The boronic ester derivatives of 3-(2-Fluorophenyl)pentanedioic acid can form reversible covalent bonds with saccharides, enabling the detection of sugars. This is particularly useful in monitoring glucose levels in diabetic patients .

Material Science

In material science, 3-(2-Fluorophenyl)pentanedioic acid can be used to modify surface properties of materials. Fluorination can lead to increased hydrophobicity, which is desirable in creating water-repellent surfaces or materials that resist fouling .

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-fluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTAIJSEIBFAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)pentanedioic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1447900.png)

![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)